

# 6-Chloro-1H-pyrrolo[3,2-b]pyridine chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Chloro-1H-pyrrolo[3,2-b]pyridine

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An In-Depth Technical Guide to **6-Chloro-1H-pyrrolo[3,2-b]pyridine**: Properties, Synthesis, and Application in Drug Discovery

## Foreword

As a key heterocyclic scaffold, the azaindole core, and specifically its halogenated derivatives, represent a cornerstone in modern medicinal chemistry. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview of **6-Chloro-1H-pyrrolo[3,2-b]pyridine**. Moving beyond a simple datasheet, we will explore the causality behind its chemical behavior, provide actionable experimental insights, and contextualize its significance as a strategic building block in the synthesis of targeted therapeutics. Our focus is on the practical application of its structural and chemical properties to accelerate discovery programs.

## Core Molecular Profile and Structural Elucidation

**6-Chloro-1H-pyrrolo[3,2-b]pyridine** is a member of the 4-azaindole family of heterocycles. The fusion of a pyrrole ring to a pyridine core creates a unique electronic architecture that is a bioisostere of indole, a privileged structure in numerous biologically active molecules. The strategic placement of a chlorine atom at the 6-position provides a crucial synthetic handle for molecular elaboration, which will be discussed in detail.

## Physicochemical Properties

The fundamental properties of this compound are summarized below. It is a solid at room temperature, and its handling and solubility characteristics are critical for its effective use in synthesis.

Property	Value	Source(s)
IUPAC Name	6-chloro-1H-pyrrolo[3,2-b]pyridine	-
CAS Number	1021339-19-4	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	152.58 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
InChI Key	UWROBKHIEKWFAJ-UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	Clc1cnc2cc[nH]c2c1	<a href="#">[1]</a>

## Spectral Characterization: A Validating Signature

Confirming the identity and purity of **6-Chloro-1H-pyrrolo[3,2-b]pyridine** is paramount. The following spectral characteristics are expected based on its structure and data from closely related isomers.[\[2\]](#)

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show four distinct signals in the aromatic region. The N-H proton of the pyrrole ring will typically appear as a broad singlet significantly downfield (>10 ppm). The three aromatic protons (on the pyrrole and pyridine rings) will appear between 7.0 and 8.5 ppm, with coupling constants characteristic of their positions on the bicyclic system.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum should display seven signals corresponding to the seven carbon atoms in the molecule. The carbon atom bearing the chlorine (C6) will be influenced by the halogen's electronegativity and deshielding effects. Aromatic carbons typically appear in the 100-150 ppm range.

- Mass Spectrometry (MS): In low-resolution mass spectrometry, the molecular ion peak ( $M^+$ ) is expected at  $m/z$  152, with a characteristic  $M+2$  isotopic peak at  $m/z$  154 (approximately one-third the intensity of the  $M^+$  peak) due to the natural abundance of the  $^{37}\text{Cl}$  isotope. This isotopic pattern is a definitive indicator of a monochlorinated compound.[2]

## Synthesis and Reactivity: The Chemist's Perspective

The utility of **6-Chloro-1H-pyrrolo[3,2-b]pyridine** lies in its synthetic accessibility and predictable reactivity. While multiple synthetic routes can be envisioned, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

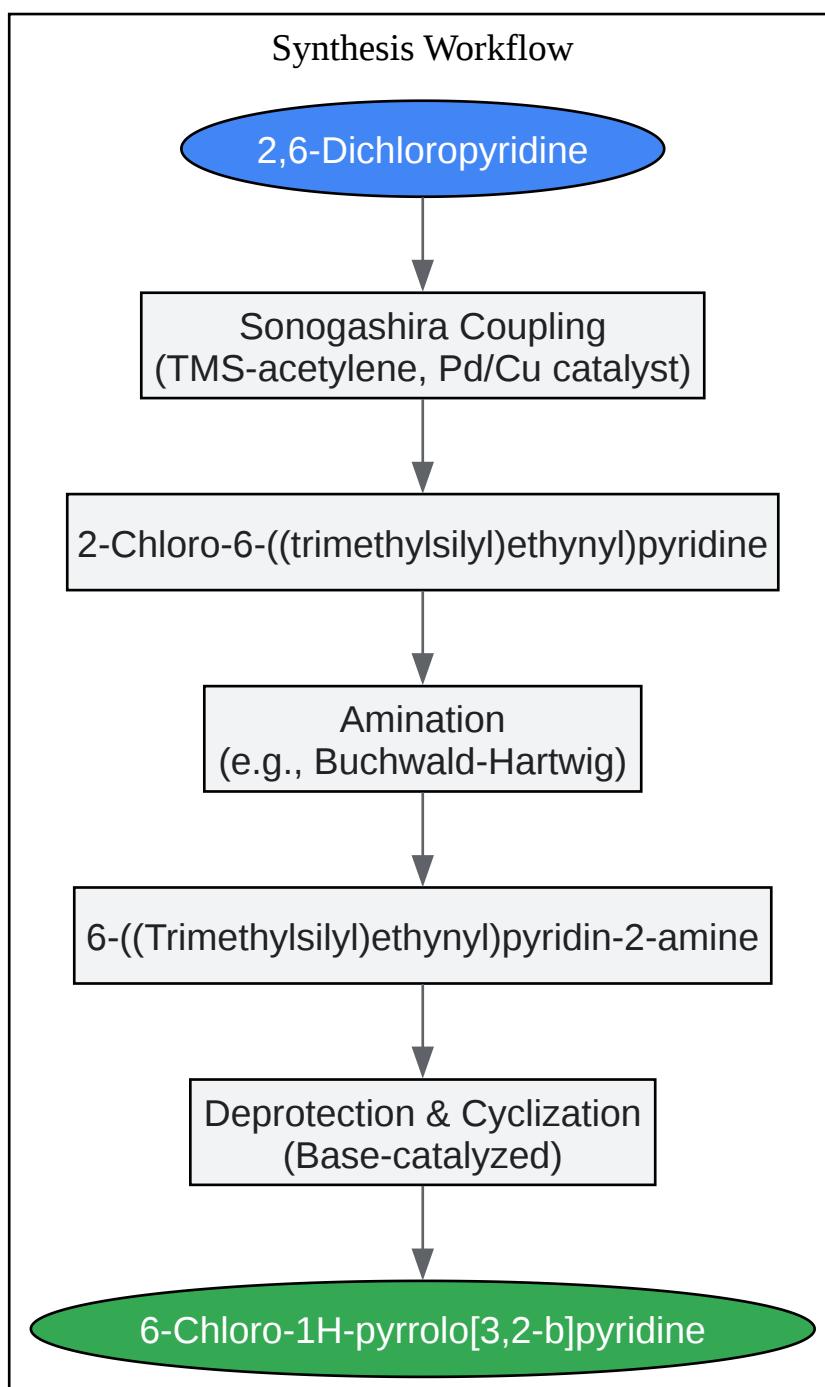
## Representative Synthetic Workflow

The following protocol is a representative, field-proven method adapted from the synthesis of a related isomer, 5-Chloro-1H-pyrrolo[3,2-b]pyridine.[2][3] The key transformation is the intramolecular cyclization of an aminopyridine derivative to form the fused pyrrole ring.

**Step 1: Sonogashira Coupling of a Dihalopyridine** The synthesis begins with a suitable dihalopyridine, such as 2,6-dichloropyridine. A selective Sonogashira coupling with a protected acetylene, like ethynyltrimethylsilane, is performed. This reaction is typically catalyzed by palladium and copper(I) iodide.

**Step 2: Amination of the Chloropyridine** The remaining chloro-substituent is then converted to an amino group. This can be achieved through various methods, including nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

**Step 3: Deprotection and Intramolecular Cyclization** The silyl protecting group on the alkyne is removed, often using a fluoride source like TBAF or a base. The resulting terminal alkyne undergoes an intramolecular cyclization, catalyzed by a base like potassium tert-butoxide, to form the pyrrolo[3,2-b]pyridine core.



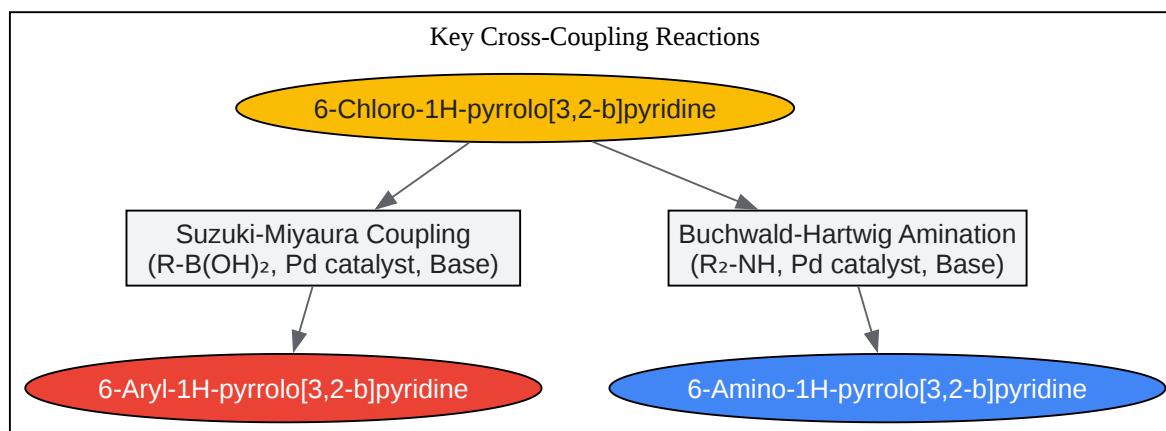
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*A representative synthetic pathway to the target compound.*

## Core Reactivity: The Gateway to Molecular Diversity

The true value of **6-Chloro-1H-pyrrolo[3,2-b]pyridine** in drug discovery is unlocked through the reactivity of the C6-chloro group. This position serves as a robust handle for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of substituents to explore structure-activity relationships (SAR).

- Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the chloro-scaffold with various aryl or heteroaryl boronic acids.<sup>[4][5]</sup> This is a primary method for introducing diverse aromatic moieties that can interact with specific pockets in a biological target, such as a kinase.
- Buchwald-Hartwig Amination: This powerful reaction forms carbon-nitrogen bonds, coupling the scaffold with a vast range of primary and secondary amines.<sup>[6][7]</sup> This is crucial for installing groups that can act as hydrogen bond donors or acceptors, or that can modulate the solubility and pharmacokinetic properties of the final molecule.



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*Versatile C-C and C-N bond formation from the chloro-scaffold.*

The electron-withdrawing nature of the chlorine atom at the 6-position influences the electronic distribution of the entire ring system, which can affect the acidity of the N-H proton and the susceptibility of the pyrrole ring to electrophilic attack.<sup>[8]</sup>

# Application in Medicinal Chemistry: A Privileged Scaffold

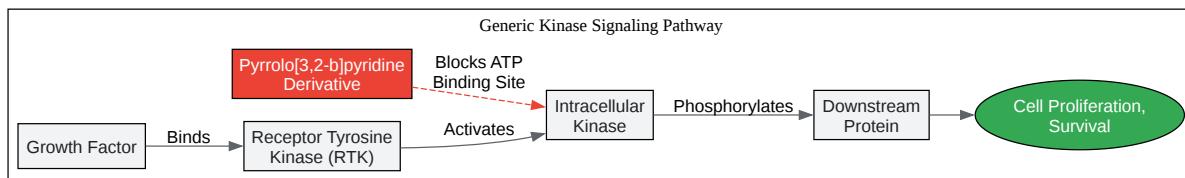
The azaindole core is a well-established pharmacophore, particularly in the field of oncology. Its ability to mimic the adenine core of ATP allows derivatives to function as competitive inhibitors in the ATP-binding pocket of various kinases.[9][10]

## Role in Kinase Inhibitor Design

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrolo[3,2-b]pyridine scaffold serves as an excellent "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase hinge region. **6-Chloro-1H-pyrrolo[3,2-b]pyridine** is an ideal starting point for building kinase inhibitors for several reasons:

- **Scaffold Rigidity:** The bicyclic structure provides a rigid framework, which reduces the entropic penalty upon binding to the target protein.
- **Hinge-Binding Element:** The pyrrole N-H and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the ATP-binding site.
- **Vector for SAR Exploration:** As detailed above, the C6-chloro position provides a defined vector for introducing substituents that can target specific regions of the kinase active site, thereby enhancing potency and selectivity.[11]

A noteworthy insight from field experience comes from the metabolic analysis of related pyrrolo[3,2-b]pyridine-based kinase inhibitors. Studies have shown that the electron-rich C2 position of the pyrrole ring can be susceptible to oxidative metabolism by hepatic enzymes, leading to hydroxylation.[11] This is a critical consideration for drug design, as chemists may need to block this position or modulate the electronics of the ring to improve metabolic stability.



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*Inhibition of a signaling cascade by a kinase inhibitor.*

## Safety and Handling

As a laboratory chemical, **6-Chloro-1H-pyrrolo[3,2-b]pyridine** requires careful handling. It is classified as harmful if swallowed and causes serious eye damage.[\[1\]](#)

- Personal Protective Equipment (PPE): Always use safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
- Handling: Avoid creating dust. Work in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek immediate medical attention.

## Conclusion

**6-Chloro-1H-pyrrolo[3,2-b]pyridine** is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and relevance as a pharmacophore make it an invaluable asset in the design and synthesis of targeted therapeutics, particularly kinase inhibitors. Understanding its chemical properties, synthetic routes, and the strategic importance of the C6-chloro position empowers researchers

to efficiently generate novel molecular entities with the potential to address significant unmet medical needs.

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- To cite this document: BenchChem. [6-Chloro-1H-pyrrolo[3,2-b]pyridine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1593424#6-chloro-1h-pyrrolo-3-2-b-pyridine-chemical-properties-and-structure>

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